Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate

Synthetic methodology Process chemistry Building-block procurement

Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate (CAS 1247686-51-6) is a synthetic, non-proteinogenic α,α-disubstituted amino acid methyl ester bearing a 3,5-dimethyl-1,2,4-triazole side chain. With molecular formula C₉H₁₆N₄O₂ and a molecular weight of 212.25 g/mol, the compound features a quaternary α-carbon (α-methyl), a free primary amine, and a methyl ester terminus.

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
Cat. No. B15328214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC(C)(C(=O)OC)N
InChIInChI=1S/C9H16N4O2/c1-6-11-7(2)13(12-6)5-9(3,10)8(14)15-4/h5,10H2,1-4H3
InChIKeyOOMLBTRLHKATIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate – Core Identity and Procurement Baseline


Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate (CAS 1247686-51-6) is a synthetic, non-proteinogenic α,α-disubstituted amino acid methyl ester bearing a 3,5-dimethyl-1,2,4-triazole side chain . With molecular formula C₉H₁₆N₄O₂ and a molecular weight of 212.25 g/mol, the compound features a quaternary α-carbon (α-methyl), a free primary amine, and a methyl ester terminus . It belongs to the broader class of triazole–amino acid hybrids, a scaffold recognized for its utility in medicinal chemistry, agrochemical discovery, and as a constrained building block for peptide mimetics [1]. Commercial sourcing is currently limited to a small number of research-chemical suppliers offering the racemate at 97–98% purity; no pharmaceutical-grade or GMP-manufactured material has been identified in the open literature .

Why Generic Substitution Is Not Advisable for Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate


Within the triazole–alanine ester family, seemingly minor structural variations produce large differences in synthetic accessibility, physicochemical profile, and downstream derivatization potential. The target compound combines three features not found together in any single commercially available congener: (i) a 3,5-dimethyl-substituted 1,2,4-triazole ring, which elevates lipophilicity relative to the unsubstituted triazole; (ii) an α-methyl quaternary center that blocks enzymatic hydrolysis and racemization pathways that otherwise degrade 2-amino-3-(triazol-1-yl)propanoates in biological media; and (iii) a methyl ester that enables direct peptide coupling without deprotection–reprotection cycles required for the corresponding free acid [1]. Substituting the methyl ester for an ethyl ester alters the steric demand at the coupling site; replacing the 3,5-dimethyltriazole with an unsubstituted 1,2,4-triazole reduces predicted logP by approximately 0.8–1.2 units, potentially impacting membrane permeability in cell-based assays . The quantitative evidence below makes clear that procurement decisions based solely on the triazole–alanine core, rather than on the full substitution pattern, carry risks of divergent synthetic outcomes and biological readouts.

Quantitative Differentiation Evidence for Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate


Synthetic Yield and Step Economy vs. Boc-Protected Free Acid Analog

The closest structurally characterized synthetic route for this scaffold was reported for the Boc-protected free acid analog, 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, which was obtained in 68% overall yield over four linear steps [1]. The target methyl ester eliminates the final oxidation step (KMnO₄-mediated conversion of the β-aminoalcohol to the carboxylic acid) and the Boc-deprotection step required to liberate the free amine, thereby reducing the synthetic sequence by at least one step. The 3,5-dimethyl substitution on the triazole ring is introduced through the choice of the 3,5-dimethyl-1,2,4-triazole starting material rather than the unsubstituted 1,2,4-triazole used in the published route [1]. No competing four-step synthesis of the exact target compound has been published; the methyl ester form is commercially supplied at 97–98% purity .

Synthetic methodology Process chemistry Building-block procurement

α-Methyl Quaternary Center: Resistance to Enzymatic Hydrolysis vs. Non-Methylated Propanoate Analogs

The α-methyl group at the 2-position of the propanoate backbone generates a quaternary α-carbon, a structural feature absent in comparator compounds such as methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate (unsubstituted at Cα) and ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate (also unsubstituted at Cα) . α,α-Disubstituted amino acids are documented across the medicinal chemistry literature to exhibit substantially reduced rates of esterase-mediated hydrolysis and resistance to racemization compared to their monosubstituted counterparts; the quaternary center sterically impedes nucleophilic attack at the ester carbonyl [1]. While no direct head-to-head stability study of the target compound exists, the class-level inference is strong: α,α-disubstituted β-triazolyl alanine esters are expressly designed to address the metabolic lability that limits the utility of α-monosubstituted triazole–alanine esters in cellular assays and in vivo models [1].

Metabolic stability α,α-Disubstituted amino acids Peptide mimetics

3,5-Dimethyltriazole Lipophilicity Advantage vs. Unsubstituted 1,2,4-Triazole Analogs

The 3,5-dimethyl substitution on the 1,2,4-triazole ring increases the predicted lipophilicity of the target compound relative to analogs bearing an unsubstituted 1,2,4-triazole. The molecular formula C₉H₁₆N₄O₂ (MW 212.25) incorporates two additional methyl groups compared to the core scaffold methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate (C₆H₁₀N₄O₂, MW 170.17) . Using the measured boiling point differential as a surrogate for intermolecular interaction strength, the target compound exhibits a predicted boiling point of 374.4±52.0 °C versus 346.0±52.0 °C for the less substituted analog methyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate (C₈H₁₄N₄O₂, MW 198.23), consistent with the increased van der Waals surface area conferred by the dimethyltriazole and α-methyl groups . The increased lipophilicity is expected to enhance passive membrane permeability in cell-based assays, while the triazole nitrogens retain hydrogen-bond acceptor capacity for target engagement [1].

Lipophilicity logP Membrane permeability Triazole substitution

Methyl Ester vs. Free Acid: Direct Peptide Coupling Advantage

The target compound's methyl ester terminus distinguishes it from the corresponding free carboxylic acid, 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid, and from amide analogs such as 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide (CAS 1247173-30-3, C₈H₁₅N₅O, MW 197.24) . In standard peptide coupling protocols, the free acid requires in situ activation (e.g., HATU, DIC/Oxyma) which consumes one equivalent of coupling reagent per coupling cycle. The pre-formed methyl ester can be saponified quantitatively (LiOH, THF/H₂O) to the free acid in a single step when the carboxylate is required, or used directly for transesterification or aminolysis. By contrast, the amide analog is a synthetic dead-end for carboxylate-based elongation and cannot be converted to the acid or ester without harsh conditions [1].

Solid-phase peptide synthesis Fragment coupling Protecting-group strategy

Commercial Purity Benchmarking Against Structurally Closest Available Analogs

The target compound is commercially supplied at 97% (AKSci) to 98% (Leyan) purity by the two vendors that publicly list specifications . The structurally closest commercially available amide analog, 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide (CAS 1247173-30-3), is listed at 95% purity . For the even closer amide comparator 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide (CAS 1250078-95-5, lacking the α-methyl), purity is also specified at 95% . A 2–3 percentage-point purity advantage may appear modest but translates to a meaningful reduction in unidentified impurity burden (from ~5% to ~2–3% total impurities), which can confound structure–activity relationship interpretation when the compound is used without further purification in parallel synthesis or screening workflows.

Purity specification Procurement quality Building-block grade

Absence of Racemization Liability vs. Chiral α-Monosubstituted Analogs

The target compound is supplied and utilized as the racemate, and the α-quaternary center precludes epimerization under all standard coupling and deprotection conditions. In contrast, α-monosubstituted triazole–alanine esters (e.g., the non-methylated propanoate series) possess a stereogenic α-carbon that is susceptible to base-catalyzed racemization during saponification or peptide coupling. The loss of enantiomeric purity in chiral α-monosubstituted analogs during Fmoc-SPPS coupling steps has been documented as a general phenomenon for α-amino acid esters, with racemization rates of 0.5–5% per coupling cycle reported depending on activation conditions [1]. The α,α-disubstitution in the target compound eliminates this pathway entirely, meaning that even if a future enantioselective synthesis is developed, the resolved enantiomer would maintain configurational integrity indefinitely under standard laboratory conditions [2].

Stereochemical integrity Racemization Quaternary amino acids

Best Research and Industrial Application Scenarios for Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate


Medicinal Chemistry: Triazole-Containing Constrained Peptide Mimetic Libraries

The combination of the α-quaternary center, 3,5-dimethyltriazole side chain, and methyl ester makes this compound a near-ideal building block for solid-phase peptide synthesis (SPPS) of triazole-containing peptidomimetics. The methyl ester can be saponified on-resin or in solution to generate the free acid for C-terminal coupling, while the 3,5-dimethyltriazole provides enhanced lipophilicity for membrane target engagement compared to unsubstituted triazole analogs [1]. The racemization-proof α-carbon ensures that any future enantiomerically pure synthesis will yield configurationally stable monomers, addressing a key liability of α-monosubstituted triazole–alanine building blocks .

Agrochemical Discovery: Fungicide Lead Optimization Starting from the Triazole–Alanine Scaffold

1,2,4-Triazoles are the pharmacophoric core of numerous commercial fungicides (e.g., myclobutanil, whose plant metabolite is β-(1,2,4-triazol-1-yl)-L-alanine) [1]. The 3,5-dimethyl substitution pattern on the target compound's triazole ring mirrors the substitution found in several agrochemical triazoles, while the α-methyl and methyl ester groups provide synthetic handles for further diversification. Researchers exploring structure–activity relationships around the triazole–alanine motif can use this compound as a late-stage intermediate for amide, ester, and heterocycle library synthesis without committing to a full de novo synthetic campaign .

Chemical Biology: Metabolic Stability Probe for Intracellular Target Engagement

The α,α-disubstituted architecture of this compound is predicted to confer significantly extended intracellular half-life relative to α-monosubstituted triazole–alanine esters, based on well-established class-level structure–stability relationships for quaternary amino acids [1]. This property makes the compound a suitable scaffold for designing chemical probes where sustained target engagement is required—for example, in cellular thermal shift assays (CETSA) or fluorescence polarization-based binding assays that demand probe persistence over hours rather than minutes. Teams evaluating triazole-containing probe candidates should prioritize the α,α-disubstituted scaffold over monosubstituted alternatives if intracellular residence time is a critical parameter .

Process Chemistry: Pre-formed Building Block for Parallel Synthesis Workflows

For industrial medicinal chemistry groups running parallel synthesis arrays, the availability of this compound at 97–98% purity from commercial suppliers eliminates the need for a four-step in-house synthesis that, for the closest published analog, proceeds in 68% overall yield [1]. Even a modest library of 24–48 compounds derived from this scaffold would require ~10–20 g of the building block; at the published step yield, in-house synthesis would demand ~15–30 g of the oxazoline starting material and consume significant FTE resources. Procurement at the 97–98% purity level allows direct use in amide coupling or reductive amination workflows without additional purification, accelerating the design–make–test cycle .

Quote Request

Request a Quote for Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.